molecular formula C18H23N7OS B11475842 2-[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

2-[4-Amino-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

Cat. No.: B11475842
M. Wt: 385.5 g/mol
InChI Key: ZWCLVZUMGSJBOF-UHFFFAOYSA-N
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Description

4-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE is a complex organic compound with a unique structure that includes a thienopyridine core, a triazine ring, and various functional groups such as amino, methoxymethyl, and piperidinyl groups

Preparation Methods

The synthesis of 4-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product with high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to amino groups.

    Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents and conditions.

    Cyclization: The compound can undergo cyclization reactions to form new ring structures.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 4-[3-AMINO-4-(METHOXYMETHYL)-6-METHYLTHIENO[2,3-B]PYRIDIN-2-YL]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-AMINE include other thienopyridine derivatives and triazine-based compounds. These compounds share structural similarities but may differ in their functional groups and overall properties.

Properties

Molecular Formula

C18H23N7OS

Molecular Weight

385.5 g/mol

IUPAC Name

2-(4-amino-6-piperidin-1-yl-1,3,5-triazin-2-yl)-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine

InChI

InChI=1S/C18H23N7OS/c1-10-8-11(9-26-2)12-13(19)14(27-16(12)21-10)15-22-17(20)24-18(23-15)25-6-4-3-5-7-25/h8H,3-7,9,19H2,1-2H3,(H2,20,22,23,24)

InChI Key

ZWCLVZUMGSJBOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(SC2=N1)C3=NC(=NC(=N3)N4CCCCC4)N)N)COC

Origin of Product

United States

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